molecular formula C21H36FO2P B8114592 methyl arachidonyl fluorophosphonate

methyl arachidonyl fluorophosphonate

Cat. No.: B8114592
M. Wt: 370.5 g/mol
InChI Key: KWKZCGMJGHHOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl arachidonyl fluorophosphonate (MAFP) is a synthetic compound characterized by its dual pharmacological actions: (1) irreversible antagonism of the cannabinoid CB1 receptor and (2) inhibition of enzymes such as cytosolic phospholipase A2 (cPLA2), calcium-independent phospholipase A2 (iPLA2), and fatty acid amide hydrolase (FAAH) . Structurally, MAFP combines a fluorophosphonate group with an arachidonyl chain, enabling covalent modification of target proteins . In functional assays, MAFP attenuates CB1 receptor agonist-induced inhibition of electrically evoked contractions in guinea pig myenteric plexus-longitudinal muscle preparations, demonstrating its role as a non-competitive, irreversible antagonist . Its enzyme-inhibitory properties further modulate lipid signaling by preventing the hydrolysis of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) .

Properties

IUPAC Name

1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKZCGMJGHHOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36FO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Arachidonyl Derivatives

The core reaction likely involves esterification between arachidonic acid (or its activated derivative) and methyl phosphonofluoridate. Proposed steps include:

  • Activation of Arachidonic Acid : Conversion to arachidonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Phosphorylation : Reaction with methyl phosphonofluoridate in anhydrous conditions, catalyzed by triethylamine to neutralize HCl byproducts.

  • Purification : Chromatographic separation (e.g., silica gel) to isolate the desired (5Z,8Z,11Z,14Z)-stereoisomer.

Critical parameters:

  • Temperature : Maintained at 0–5°C during phosphorylation to prevent side reactions.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the fluorophosphonate group.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes yield and reproducibility:

  • Continuous-Flow Reactors : Enable precise control over reaction kinetics and temperature.

  • Distillation and Crystallization : Multi-stage purification to achieve >95% purity, verified via HPLC and ³¹P NMR.

  • Safety Protocols : Handling fluorophosphonates requires inert atmospheres (N₂/Ar) due to moisture sensitivity and toxicity.

Analytical Validation of Synthesis

Post-synthesis characterization ensures structural fidelity:

Technique Purpose Key Observations
HPLC Purity assessmentRetention time aligned with reference standard
¹H/³¹P NMR Structural confirmationδ 5.3–5.4 ppm (olefinic H), δ -10 ppm (³¹P-F)
FTIR Functional group analysisPeaks at 1250 cm⁻¹ (P=O), 1020 cm⁻¹ (P-O-C)
GC-MS Molecular weight verificationm/z 370.48 (M⁺) with fragmentation pattern

Challenges in MAFP Synthesis

Stereochemical Control

Preserving the (5Z,8Z,11Z,14Z)-configuration during synthesis is critical for bioactivity. Isomerization risks arise from:

  • Elevated temperatures during phosphorylation.

  • Acidic or basic conditions promoting double-bond migration.

Mitigation Strategy : Use low-temperature reactions and radical inhibitors (e.g., BHT).

Fluorophosphonate Stability

MAFP hydrolyzes in aqueous media, complicating storage and handling:

  • Half-Life : <24 hours in pH 7.4 buffer at 25°C.

  • Stabilization : Lyophilization with cryoprotectants (trehalose) or storage in anhydrous DMSO at -80°C.

Comparative Analysis with Analogous Inhibitors

MAFP’s synthesis shares similarities with other fluorophosphonates but differs in substrate specificity:

Compound Synthetic Substrate Key Difference
Diisopropyl Fluorophosphate Isopropyl alcoholShorter alkyl chain, no unsaturation
Isopropyl Dodecylfluorophosphonate DodecanolSaturated C12 chain, lower PLA2 affinity

MAFP’s arachidonyl tail necessitates stringent protection of double bonds during synthesis, unlike saturated analogs .

Chemical Reactions Analysis

methyl arachidonyl fluorophosphonate undergoes several types of chemical reactions, including:

Scientific Research Applications

methyl arachidonyl fluorophosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl arachidonyl fluorophosphonate involves the irreversible inhibition of cPLA2 and iPLA2 by covalently modifying the active site of these enzymes. This inhibition prevents the release of arachidonic acid from membrane phospholipids, thereby reducing the production of pro-inflammatory eicosanoids. Additionally, the compound inhibits FAAH, leading to increased levels of endocannabinoids like anandamide, which have analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Critical Analysis of Selectivity and Limitations

  • Strengths of MAFP: Unique irreversible CB1 antagonism useful for studying receptor turnover . Dual enzyme inhibition provides insights into lipid signaling crosstalk .
  • Weaknesses :
    • Off-target PLA2/FAAH inhibition complicates interpretation of CB1-specific effects .
    • High concentrations (≥1 µM) required for receptor antagonism may induce cytotoxicity .

Biological Activity

Methyl arachidonyl fluorophosphonate (MAFP) is a potent inhibitor of phospholipase A2 (PLA2) and has been extensively studied for its biological activities, particularly in the context of inflammation, lipid metabolism, and its potential therapeutic applications. This article explores the various biological activities of MAFP, supported by detailed research findings and case studies.

Overview of MAFP

MAFP is an irreversible active site-directed enzyme inhibitor that primarily targets serine hydrolases, including PLA2 and fatty acid amide hydrolase. It exhibits high potency with IC50 values in the low-nanomolar range for these enzymes . MAFP has been used in various studies to elucidate the roles of PLA2 in cellular functions and inflammatory responses.

MAFP's mechanism involves the inhibition of PLA2, which is crucial for the release of arachidonic acid (AA) from membrane phospholipids. This process is significant as AA serves as a precursor for various eicosanoids, including prostaglandins and leukotrienes, which are key mediators in inflammation.

Key Findings on Biological Activity

  • Prostaglandin E2 (PGE2) Release :
    • In murine macrophage J774 cells, MAFP treatment resulted in a concentration-dependent increase in PGE2 release. At 30 μM concentration, PGE2 levels increased approximately 28-fold after 24 hours .
    • The release was associated with increased expression of cyclooxygenase-2 (COX-2), suggesting that MAFP not only inhibits PLA2 but also activates pathways leading to COX-2 induction .
  • Protein Kinase Activation :
    • MAFP has been shown to activate several protein kinases, including protein kinase C (PKC), ERK, and p38 MAPK. These kinases play critical roles in the signaling pathways that regulate inflammatory responses .
  • Inhibition of Lipase Activities :
    • MAFP also inhibits pancreatic lipase-related protein 2 (HPLRP2), affecting its lipase and phospholipase activities. This inhibition was confirmed through mass spectrometry, indicating covalent binding to the active site serine residue .

Case Study 1: Inflammatory Response Modulation

A study demonstrated that MAFP significantly modulates inflammatory responses in macrophages by enhancing COX-2 expression and subsequent PGE2 production. This suggests a dual role where MAFP can be utilized to study PLA2 activity while also influencing inflammatory pathways.

Case Study 2: Anti-obesity Effects

Research indicated that MAFP could potentially have anti-obesity effects by inhibiting the biosynthesis of endocannabinoids like 2-arachidonoylglycerol. This was evidenced by changes in motor activity and body temperature in mice administered with MAFP under high-fat diet conditions .

Data Summary

Biological Activity Effect Observed Reference
PGE2 ReleaseIncreased by 28-fold at 30 μM
COX-2 ExpressionInduced in a concentration-dependent manner
Protein Kinase ActivationActivation of PKC, ERK, p38 MAPK
Lipase InhibitionIrreversible inhibition of HPLRP2
Anti-obesity PotentialModulated endocannabinoid levels

Q & A

What are the primary mechanisms by which MAFP acts as an irreversible cannabinoid CB1 receptor antagonist?

Level: Basic
Answer: MAFP irreversibly binds to CB1 receptors, reducing the maximal response (Emax) of cannabinoid agonists like WIN 55,212-2 and CP 55,940 by causing a concentration-dependent rightward shift in their dose-response curves . This is consistent with irreversible antagonism, where MAFP permanently occupies receptor sites, preventing agonist activation. Additionally, MAFP inhibits fatty acid amide hydrolase (FAAH) and phospholipase A2 (PLA2), enzymes involved in endocannabinoid metabolism and signaling, which complicates its pharmacological profile .

Which enzymatic pathways are inhibited by MAFP, and how do these off-target effects influence experimental outcomes?

Level: Basic
Answer: MAFP inhibits:

  • FAAH : Irreversibly blocks anandamide hydrolysis, potentially increasing endogenous cannabinoid levels .
  • cPLA2 and iPLA2 : Suppresses arachidonic acid release, altering downstream lipid signaling .
  • Mycobacterium tuberculosis TesA : Inhibits thioesterase activity, affecting bacterial lipid biosynthesis .
    These off-target effects necessitate controls such as:
  • Using enzyme-specific inhibitors (e.g., BEL for iPLA2) to isolate CB1 receptor effects .
  • Validating results with structurally distinct antagonists (e.g., SR141716A) to confirm CB1-specific activity .

How can researchers design experiments to differentiate MAFP’s CB1 receptor antagonism from its enzyme inhibition effects?

Level: Advanced
Answer:

Receptor Selectivity Assays : Test MAFP against non-cannabinoid receptors (e.g., opioid or α2-adrenergic receptors) using functional assays (e.g., electrically evoked contractions in guinea pig ileum). Evidence shows MAFP does not alter morphine or clonidine responses, confirming CB1 specificity .

Enzyme Activity Profiling : Pre-incubate tissues with MAFP and measure FAAH/PLA2 activity using substrates like 4-nitrophenyl butyrate or radiolabeled arachidonic acid .

Time-Dependent Inactivation : Compare MAFP’s irreversible effects (wash-resistant inhibition) with reversible antagonists to distinguish receptor vs. enzyme interactions .

Why does MAFP exhibit weaker antagonism against Δ9-THC compared to other CB1 agonists like methanandamide?

Level: Advanced
Answer: Δ9-THC’s higher intrinsic efficacy or unique binding mode at CB1 receptors may reduce susceptibility to MAFP’s irreversible effects. In guinea pig ileum studies, MAFP caused a non-parallel rightward shift in Δ9-THC’s dose-response curve but nearly abolished methanandamide’s maximal inhibition, suggesting agonist-specific differences in receptor occupancy or signaling . Methodological considerations:

  • Use Schild analysis to quantify potency shifts.
  • Compare MAFP’s effects across agonists with varying efficacies (e.g., full vs. partial agonists) .

How can researchers address contradictions in MAFP’s effects on twitch amplitude in cannabinoid receptor studies?

Level: Advanced
Answer: While SR141716A (a reversible CB1 antagonist) increases twitch amplitude in guinea pig ileum, MAFP does not, suggesting differences in receptor modulation or off-target effects . To resolve this:

Pharmacological Isolation : Use selective inhibitors (e.g., atropine for muscarinic receptors) to eliminate confounding neurotransmitter interactions .

Receptor Reserve Evaluation : Assess tissue-dependent receptor density; low reserve systems may amplify irreversible antagonist effects .

Kinetic Binding Studies : Measure MAFP’s dissociation rate to confirm irreversibility .

What are the challenges in using MAFP for in vivo studies, and how can they be mitigated?

Level: Advanced
Answer: MAFP’s non-selectivity (e.g., PLA2/FAAH inhibition) and potential toxicity limit its utility in vivo. Strategies include:

  • Prodrug Design : Develop analogs with reduced enzyme inhibition (e.g., methyl linolenyl fluorophosphonate) .
  • Localized Administration : Direct application to target tissues (e.g., intra-articular injection) to minimize systemic effects .
  • Biomarker Monitoring : Quantify FAAH/PLA2 activity in plasma/tissue to assess off-target inhibition .

How does MAFP’s inhibition of Mycobacterium tuberculosis TesA inform its broader biochemical applications?

Level: Advanced
Answer: MAFP inhibits TesA by occupying its ligand-binding site, disrupting lipid biosynthesis and enhancing bacterial susceptibility to vancomycin . This highlights MAFP’s utility as a tool compound for studying:

  • Enzyme-Substrate Interactions : Co-crystallization studies to map binding pockets.
  • Antimicrobial Synergy : Pair MAFP with β-lactam antibiotics to overcome drug resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.